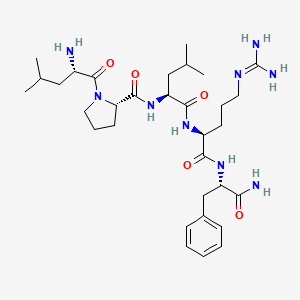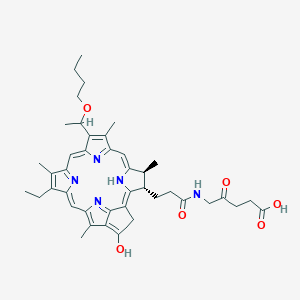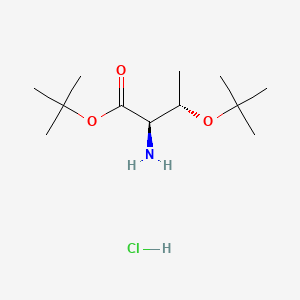
Momelotinib-3,3,5,5-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Momelotinib-3,3,5,5-d6 is a deuterated form of momelotinib, a Janus kinase 1 and Janus kinase 2 inhibitor. This compound is primarily used in the treatment of myelofibrosis, a type of bone marrow cancer. The deuterated form, this compound, is specifically labeled with deuterium atoms at positions 3, 3, 5, and 5 on the molecule, which can be useful in various scientific studies, including pharmacokinetic and metabolic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Momelotinib-3,3,5,5-d6 involves the incorporation of deuterium atoms into the momelotinib molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Reagents: Using deuterated starting materials in the synthesis of momelotinib can lead to the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.
Analyse Chemischer Reaktionen
Types of Reactions
Momelotinib-3,3,5,5-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions can occur where specific atoms or groups on the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Momelotinib-3,3,5,5-d6 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of momelotinib in the body.
Metabolic Studies: It helps in understanding the metabolic pathways and identifying metabolites of momelotinib.
Biological Research: Used in studies related to the inhibition of Janus kinase 1 and Janus kinase 2, and its effects on various biological processes.
Medical Research: Investigated for its potential therapeutic effects in treating myelofibrosis and other related conditions.
Industrial Applications: Employed in the development of new drugs and therapeutic agents.
Wirkmechanismus
Momelotinib-3,3,5,5-d6 exerts its effects by inhibiting Janus kinase 1 and Janus kinase 2, which are involved in the signaling pathways that regulate various cellular processes, including cell growth and immune response. By inhibiting these kinases, the compound can reduce the proliferation of abnormal cells and alleviate symptoms associated with myelofibrosis. Additionally, it inhibits activin A receptor type 1, which plays a role in iron homeostasis and anemia.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ruxolitinib: Another Janus kinase inhibitor used in the treatment of myelofibrosis.
Fedratinib: A Janus kinase 2 inhibitor used for similar therapeutic purposes.
Pacritinib: A Janus kinase 2 and interleukin-1 receptor-associated kinase 1 inhibitor used in myelofibrosis treatment.
Uniqueness
Momelotinib-3,3,5,5-d6 is unique due to its deuterated form, which provides advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can lead to differences in the metabolic stability and pharmacokinetic profile compared to non-deuterated momelotinib, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C23H22N6O2 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
N-[cyano(dideuterio)methyl]-4-[2-[4-(3,3,5,5-tetradeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i12D2,13D2,14D2 |
InChI-Schlüssel |
ZVHNDZWQTBEVRY-NEDPAEFASA-N |
Isomerische SMILES |
[2H]C1(COCC(N1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NC([2H])([2H])C#N)([2H])[2H])[2H] |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


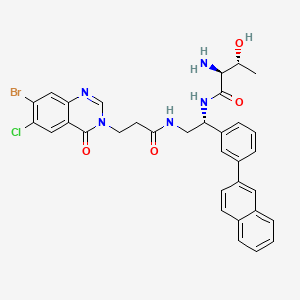
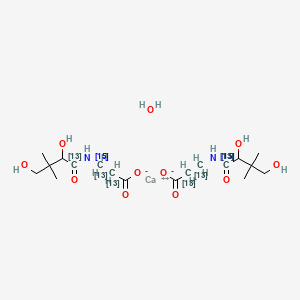

![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12404980.png)


